molecular formula C13H11N3O2 B15255683 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol

1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol

Cat. No.: B15255683
M. Wt: 241.24 g/mol
InChI Key: ALHRPZBSXRHRNO-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

The synthesis of 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the treatment of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like acetic acid, ethanol, and dichloromethane.

    Major Products: The products formed depend on the specific reaction and conditions used.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

1-benzyl-4-hydroxy-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C13H11N3O2/c17-11-6-12(18)15-13-10(11)7-14-16(13)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,17,18)

InChI Key

ALHRPZBSXRHRNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=CC(=O)N3)O

Origin of Product

United States

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